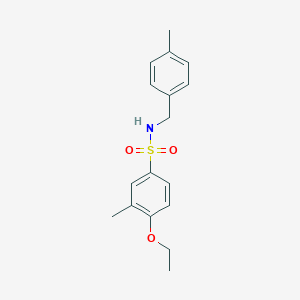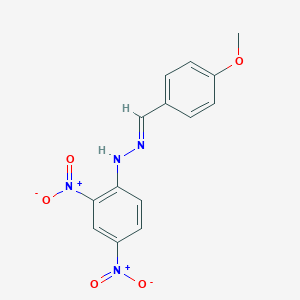
p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone, also known as p-Methoxybenzaldehyde semicarbazone, is a yellow crystalline solid that is commonly used in biochemical and physiological research. It is a derivative of p-Methoxybenzaldehyde and is synthesized by the reaction of p-Methoxybenzaldehyde with 2,4-dinitrophenylhydrazine. This compound has a variety of applications in scientific research, including its use as a reagent for the detection of carbonyl compounds and its ability to inhibit the growth of certain microorganisms.
Mécanisme D'action
The mechanism of action of p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde 2,4-dinitrophenylhydrazone is not well understood. However, it is known to inhibit the growth of certain microorganisms, including bacteria and fungi. This may be due to its ability to disrupt cell membrane function or inhibit key metabolic pathways.
Effets Biochimiques Et Physiologiques
P-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone has been shown to have a variety of biochemical and physiological effects. In addition to its ability to detect carbonyl compounds and inhibit microbial growth, it has been shown to have anti-inflammatory and antioxidant properties. It may also have potential as a therapeutic agent for the treatment of certain diseases, although further research is needed to explore these possibilities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde 2,4-dinitrophenylhydrazone in lab experiments is its ability to detect carbonyl compounds with high specificity. This makes it a useful tool for researchers studying lipid, protein, and nucleic acid metabolism. However, its use as an inhibitor of microbial growth may also limit its use in certain experiments, as it may interfere with the growth of certain organisms.
Orientations Futures
There are several potential future directions for research involving p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde 2,4-dinitrophenylhydrazone. One area of interest is its potential as a therapeutic agent for the treatment of certain diseases. Its anti-inflammatory and antioxidant properties may be useful in the treatment of conditions such as arthritis and cancer. Additionally, further research is needed to explore its potential as a tool for studying cellular metabolism and the role of carbonyl compounds in biological processes.
Méthodes De Synthèse
The synthesis of p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde 2,4-dinitrophenylhydrazone involves the reaction of p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazonezaldehyde with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol and can be performed under reflux conditions. The resulting product is a yellow crystalline solid that is purified through recrystallization.
Applications De Recherche Scientifique
P-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone has a wide range of applications in scientific research. It is commonly used as a reagent for the detection of carbonyl compounds, which are important in many biological processes. The compound reacts with carbonyl compounds to form a yellow precipitate, which can be easily observed. This reaction is commonly used in the analysis of lipids, proteins, and nucleic acids.
Propriétés
Numéro CAS |
1773-49-5 |
|---|---|
Nom du produit |
p-Methoxybenzaldehyde 2,4-dinitrophenylhydrazone |
Formule moléculaire |
C14H12N4O5 |
Poids moléculaire |
316.27 g/mol |
Nom IUPAC |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H12N4O5/c1-23-12-5-2-10(3-6-12)9-15-16-13-7-4-11(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9+ |
Clé InChI |
ZWNHWIIWCRFOOW-OQLLNIDSSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
4-Methoxybenzaldehyde 2,4-dinitrophenyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



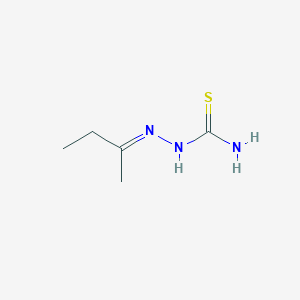
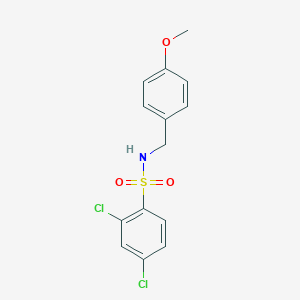
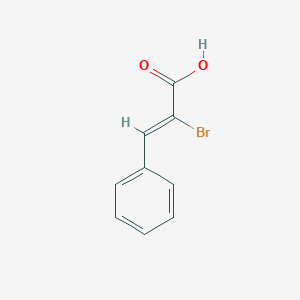
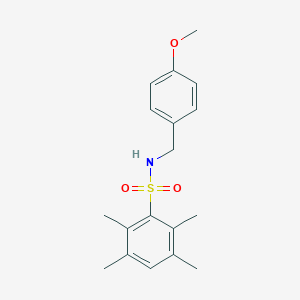
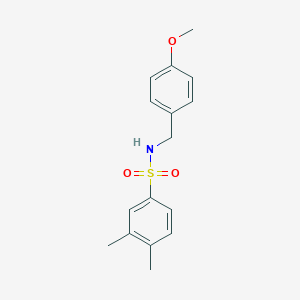


![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)

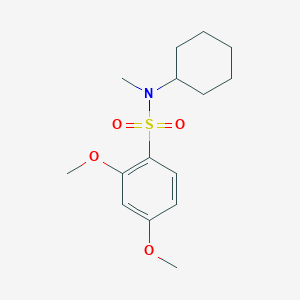
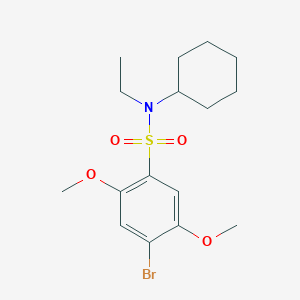
![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)
